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Compound of Interest

Compound Name: Norrimazole carboxylic acid

Cat. No.: B15212994 Get Quote

Azole antifungals are a cornerstone in the treatment of fungal infections. Their mechanism of

action primarily involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-

demethylase (CYP51).[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an

essential component of the fungal cell membrane.[1][3] By disrupting ergosterol synthesis,

azoles compromise the integrity and function of the fungal cell membrane, leading to fungistatic

or fungicidal activity.[4][5]

The incorporation of a carboxylic acid group into an azole-containing molecule can influence its

physicochemical and pharmacological properties in several ways:

Enhanced Antifungal Activity: The addition of a carboxylic acid can, in some cases, increase

the antifungal potency against various fungal strains.[1][6]

Improved Pharmacokinetics: The carboxylic acid group can alter the absorption, distribution,

metabolism, and excretion (ADME) profile of the drug.

Alternative Formulation Possibilities: The acidic nature of the carboxylic acid group can be

exploited for the formation of salts or co-crystals, potentially improving solubility and

bioavailability.[7]

Mechanism of Action of Azole Antifungals
The primary target for azole antifungals is the lanosterol 14α-demethylase (CYP51) enzyme.

The nitrogen atom (N3 or N4) of the azole ring binds to the heme iron atom in the active site of
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CYP51, preventing the enzyme from binding to its natural substrate, lanosterol.[1] This

inhibition disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic

sterol intermediates and a depletion of ergosterol in the fungal cell membrane. The altered

membrane composition leads to increased permeability, leakage of cellular contents, and

ultimately, inhibition of fungal growth.[4][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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